molecular formula C7H4BrFN2 B1603106 7-bromo-4-fluoro-1H-indazole CAS No. 1000341-72-9

7-bromo-4-fluoro-1H-indazole

Cat. No. B1603106
M. Wt: 215.02 g/mol
InChI Key: DMELXNIJOPEOFT-UHFFFAOYSA-N
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Description

7-bromo-4-fluoro-1H-indazole is a chemical compound with the molecular formula C7H4BrFN2 . It is a derivative of indazole, which is a highly conjugated molecule . Indazole derivatives have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .


Synthesis Analysis

The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular structure of 7-bromo-4-fluoro-1H-indazole consists of a pyrazole moiety fused to a benzene ring with a bromine atom at the 7-position and a fluorine atom at the 4-position . The molecular weight of this compound is 215.02 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole include the cyclization of ortho-substituted benzylidenehydrazine . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .


Physical And Chemical Properties Analysis

The physical form of 7-bromo-4-fluoro-1H-indazole is a solid . It has a molecular weight of 215.02 g/mol . The compound should be stored at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Field:

Medicinal chemistry and pharmaceutical research.

Summary:

7-bromo-4-fluoro-1H-indazole exhibits promising pharmacological activities, making it a valuable scaffold for drug development. Researchers have explored its potential as an antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agent. Additionally, several marketed drugs incorporate the indazole structural motif.

Experimental Procedures:

Results:

  • Antiproliferative Activity : N-phenyl-1H-indazole-1-carboxamides demonstrated significant antiproliferative effects against various cancer cell lines .
  • Metal Complexes : Due to its conjugated structure, 4-fluoro-1H-indazole can coordinate with metal centers (e.g., Ir, Ln, Eu) to form efficient photosensitizers for dye-sensitized solar cells (DSSCs) .

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The future directions for the study of 7-bromo-4-fluoro-1H-indazole could involve further exploration of its synthesis methods, particularly the cyclization of ortho-substituted benzylidenehydrazine . Additionally, its potential applications in the production of HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors could be further investigated .

properties

IUPAC Name

7-bromo-4-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMELXNIJOPEOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625893
Record name 7-Bromo-4-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-fluoro-1H-indazole

CAS RN

1000341-72-9
Record name 7-Bromo-4-fluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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